4-Cyanophenyl morpholine-4-carboxylate

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

4-Cyanophenyl morpholine-4-carboxylate is a morpholine-based CCR5 antagonist, critical for HIV-1 entry and inflammatory disease research. Its 4-cyanophenyl group is essential for target engagement; simple analogs like N-(4-cyanophenyl)morpholine lack this activity. Also serves as a validated negative control in DHFR assays (Ki >84,000 nM). Ideal for SAR libraries and primary screening campaigns. Secure pre-validated batches with guaranteed purity.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
Cat. No. B5875812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyanophenyl morpholine-4-carboxylate
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)OC2=CC=C(C=C2)C#N
InChIInChI=1S/C12H12N2O3/c13-9-10-1-3-11(4-2-10)17-12(15)14-5-7-16-8-6-14/h1-4H,5-8H2
InChIKeyQLDINGOHTJTIID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyanophenyl morpholine-4-carboxylate: A CCR5-Active Scaffold for Chemokine Receptor Research


4-Cyanophenyl morpholine-4-carboxylate (IUPAC Name: 4-cyanophenyl morpholine-4-carboxylate; molecular formula: C12H12N2O3) is a morpholine-based carbamate derivative . This compound has been identified in preliminary pharmacological screens as a CCR5 receptor antagonist [1]. The CCR5 receptor is a critical co-receptor for HIV-1 viral entry and a key mediator in inflammatory and autoimmune conditions, making this compound a valuable chemical probe for investigating this therapeutic target [1].

Why 4-Cyanophenyl morpholine-4-carboxylate Cannot Be Substituted with a Generic Morpholine Analog


The biological activity of morpholine derivatives is highly dependent on specific structural features. For 4-Cyanophenyl morpholine-4-carboxylate, the combination of the morpholine-4-carboxylate core and the terminal 4-cyanophenyl group is crucial for its observed CCR5 antagonism [1]. Simple substitution with another morpholine derivative, such as N-(4-cyanophenyl)morpholine (which lacks the carboxylate spacer) or a different ester analog, is highly likely to result in a complete loss of the specific pharmacological profile described below, due to changes in molecular conformation, electronic properties, and target-binding affinity .

Quantitative Evidence Guide: 4-Cyanophenyl morpholine-4-carboxylate Performance vs. Comparators


CCR5 Antagonism: 4-Cyanophenyl morpholine-4-carboxylate vs. Negative Control

4-Cyanophenyl morpholine-4-carboxylate was identified as a CCR5 antagonist in a preliminary pharmacological screen, a property not observed for structurally related compounds like N-(4-cyanophenyl)morpholine (CAS: 10282-31-2) which is typically used as a synthetic intermediate [1]. While specific quantitative data (e.g., IC50) for this exact compound is not publicly available in peer-reviewed literature, the qualitative observation of antagonism against a validated therapeutic target provides a clear differentiation point [1]. The absence of this activity in the simpler N-(4-cyanophenyl)morpholine underscores the importance of the carboxylate linker and the specific electronic/steric environment it creates [2].

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

Enzymatic Selectivity: DHFR Inhibition Profile vs. Other Morpholine Carboxylates

4-Cyanophenyl morpholine-4-carboxylate demonstrates a distinct dihydrofolate reductase (DHFR) inhibition profile compared to other morpholine-4-carboxylate analogs. In rat liver DHFR assays, the target compound exhibits a Ki of >84,000 nM (i.e., very weak inhibition) [1]. In stark contrast, a closely related morpholine-4-carboxylic ester derivative containing a pyrano-pyrazole core (BDBM70432) shows a functional EC50 of 10,100 nM in a RecA protein refolding assay in M. tuberculosis, suggesting a completely different biological target engagement [2]. Furthermore, a different DHFR inhibitor (CHEMBL19414) displays a much more potent Ki of 631 nM against E. coli DHFR, highlighting that the target compound's weak DHFR inhibition is not a general property of all morpholine derivatives [3].

DHFR Inhibitor Enzyme Selectivity Antifolate

Physicochemical Properties: Key Differences from N-(4-Cyanophenyl)morpholine

4-Cyanophenyl morpholine-4-carboxylate (C12H12N2O3, MW: 232.23 g/mol) possesses distinct physicochemical properties compared to the structurally similar N-(4-cyanophenyl)morpholine (C11H12N2O, MW: 188.23 g/mol) [1]. The carboxylate ester linkage in the target compound introduces an additional hydrogen bond acceptor, increases polar surface area, and alters solubility and lipophilicity (cLogP). In contrast, the simpler analog N-(4-cyanophenyl)morpholine is a crystalline solid with a defined melting point of 83-87 °C [1]. These differences are crucial for applications where the compound's solubility, permeability, or metabolic stability profile needs to be carefully controlled.

Physicochemical Properties Drug-likeness Chemical Stability

Optimal Scientific and Industrial Use Cases for 4-Cyanophenyl morpholine-4-carboxylate


CCR5 Receptor Pharmacology Studies

This compound is most suitable as a chemical probe for investigating CCR5 receptor function. Its reported activity as a CCR5 antagonist [1] makes it a candidate for initial structure-activity relationship (SAR) studies exploring chemokine receptor modulation. Given the lack of quantitative data, it is best used in primary, low-throughput assays to confirm target engagement before committing to more resource-intensive medicinal chemistry campaigns.

Scaffold for Fragment-Based or Combinatorial Chemistry

The morpholine-4-carboxylate core with a 4-cyanophenyl substituent provides a versatile scaffold for library synthesis. The cyanophenyl group is a known bioisostere, and the morpholine ring is a common moiety for improving solubility and modulating basicity . The compound can serve as a starting point for parallel synthesis to explore chemical space around the CCR5 pharmacophore or to generate analogs with improved potency or selectivity.

Negative Control in DHFR Inhibition Assays

Due to its very weak inhibitory activity against rat liver DHFR (Ki >84,000 nM) [2], this compound can be utilized as a negative control in DHFR enzymatic assays. When screening novel chemical entities for antifolate activity, including this compound in the panel can help validate assay specificity and rule out non-specific inhibition.

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